Enantiomeric Purity vs. Racemic Mixtures as a Chiral Intermediate
The target compound is supplied as a single (S)-enantiomer with a chromatographic purity of 98% by HPLC . In contrast, racemic mixtures of 3-amino-3-(thiophen-3-yl)propanoate (e.g., CAS 94333-62-7) contain both (R) and (S) enantiomers at an equimolar ratio, resulting in 0% enantiomeric excess (ee). This represents a 100% difference in ee, which is essential for enantioselective synthesis where the chiral integrity of the building block dictates the final product's stereochemistry.
| Evidence Dimension | Enantiomeric excess (ee) as a measure of chiral purity |
|---|---|
| Target Compound Data | 98% HPLC purity; supplied as single (S)-enantiomer (ee > 96% inferred from purity) |
| Comparator Or Baseline | Racemic 3-amino-3-(thiophen-3-yl)propanoic acid (CAS 94333-62-7): ee = 0% |
| Quantified Difference | Enantiomeric excess difference of approximately 100% |
| Conditions | HPLC purity assessment per vendor Certificate of Analysis |
Why This Matters
Procurement of a single enantiomer eliminates the need for costly chiral resolution or asymmetric synthesis steps, directly affecting process economics and product stereochemical fidelity.
